
synthesis of 4-Chloro-6-methyl-3-nitrocoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Chloro-6-methyl-3-nitrocoumarin

Cat. No.: B3043082 Get Quote

An In-depth Technical Guide on the Synthesis of 4-Chloro-6-methyl-3-nitrocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, proposed synthetic pathway for 4-Chloro-6-methyl-3-
nitrocoumarin. The synthesis is conceptualized as a three-step process, leveraging

established methodologies in coumarin chemistry, including the Pechmann condensation,

electrophilic nitration, and chlorination. This document is intended to serve as a comprehensive

resource, offering detailed experimental protocols, tabulated data for clarity, and a visual

representation of the synthetic workflow.

Proposed Synthetic Pathway
The synthesis of 4-Chloro-6-methyl-3-nitrocoumarin can be strategically approached in three

primary stages:

Pechmann Condensation: Formation of the coumarin core by reacting 4-methylphenol (p-

cresol) with ethyl acetoacetate to yield 4-hydroxy-6-methylcoumarin.

Nitration: Introduction of a nitro group at the C3 position of the coumarin ring via electrophilic

substitution to produce 4-hydroxy-6-methyl-3-nitrocoumarin.

Chlorination: Conversion of the 4-hydroxy group to a chloro group using a suitable

chlorinating agent, yielding the final target compound, 4-Chloro-6-methyl-3-nitrocoumarin.

The logical flow of this multi-step synthesis is illustrated below.
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Step 1: Pechmann Condensation Step 2: Nitration Step 3: Chlorination

4-Methylphenol
(p-Cresol) 4-Hydroxy-6-methylcoumarin

Ethyl Acetoacetate,
H₂SO₄ or Amberlyst-15 4-Hydroxy-6-methyl-3-nitrocoumarin

HNO₃, AcOH,
NaNO₂ (cat.) 4-Chloro-6-methyl-3-nitrocoumarinPOCl₃, reflux

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 4-Chloro-6-methyl-3-nitrocoumarin.

Data Presentation
The following tables summarize the key quantitative data and reaction parameters for the

proposed synthetic route.

Table 1: Summary of Reaction Conditions and Products

Step
Reaction
Name

Starting
Material

Key
Reagents

Condition
s

Product
Typical
Yield (%)

1

Pechmann

Condensati

on

4-

Methylphe

nol

Ethyl

acetoaceta

te, H₂SO₄

110°C,

Solvent-

free[1]

4-Hydroxy-

6-

methylcou

marin

~95%[1]

2
Electrophili

c Nitration

4-Hydroxy-

6-

methylcou

marin

HNO₃,

Acetic

Acid,

NaNO₂

60°C, 1

hour[2]

4-Hydroxy-

6-methyl-3-

nitrocouma

rin

~85%[2]

3
Deoxychlor

ination

4-Hydroxy-

6-methyl-3-

nitrocouma

rin

Phosphoru

s

oxychloride

(POCl₃)

Reflux, 1

hour[3]

4-Chloro-6-

methyl-3-

nitrocouma

rin

~85%[3]

Table 2: Expected Spectroscopic Data for Key Compounds
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Compound Formula Mol. Wt.
Expected ¹H
NMR Signals
(δ, ppm)

Expected IR
Bands (cm⁻¹)

4-Hydroxy-6-

methylcoumarin
C₁₀H₈O₃ 176.17

2.4 (s, 3H, -CH₃),

5.8 (s, 1H, C3-

H), 7.2-7.5 (m,

3H, Ar-H), 11.5

(br s, 1H, -OH)

3400-3200 (O-

H), 1720 (C=O,

lactone), 1620

(C=C)

4-Hydroxy-6-

methyl-3-

nitrocoumarin

C₁₀H₇NO₅ 221.17

2.5 (s, 3H, -CH₃),

7.4-7.8 (m, 3H,

Ar-H), 12.0 (br s,

1H, -OH)

3400-3200 (O-

H), 1740 (C=O,

lactone), 1530 &

1350 (NO₂)

4-Chloro-6-

methyl-3-

nitrocoumarin

C₁₀H₆ClNO₄ 239.61

2.6 (s, 3H, -CH₃),

7.5-7.9 (m, 3H,

Ar-H)

1750 (C=O,

lactone), 1540 &

1360 (NO₂), 750

(C-Cl)

Experimental Protocols
The following are detailed methodologies for each step in the synthesis of 4-Chloro-6-methyl-
3-nitrocoumarin.

Step 1: Synthesis of 4-Hydroxy-6-methylcoumarin
This procedure is based on the Pechmann condensation reaction, a standard method for

synthesizing coumarins from phenols and β-ketoesters.[1]

Materials:

4-Methylphenol (p-cresol) (1.0 mol)

Ethyl acetoacetate (1.1 mol)

Amberlyst-15 catalyst (0.2 g) or concentrated Sulfuric Acid (10 mL)[1]

Ethanol (for recrystallization)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b3043082?utm_src=pdf-body
https://www.benchchem.com/product/b3043082?utm_src=pdf-body
https://scispace.com/pdf/synthesis-and-nitration-of-7-hydroxy-4-methyl-coumarin-via-416v9elm8k.pdf
https://scispace.com/pdf/synthesis-and-nitration-of-7-hydroxy-4-methyl-coumarin-via-416v9elm8k.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

In a round-bottom flask, create a mixture of 4-methylphenol (1.0 mol), ethyl acetoacetate

(1.1 mol), and the acid catalyst.

Heat the reaction mixture in an oil bath at 110°C with stirring under solvent-free conditions.

[1]

Monitor the reaction's progress using thin-layer chromatography (TLC).

Upon completion, if using a heterogeneous catalyst like Amberlyst-15, filter the hot mixture

to remove the catalyst.[1] If using sulfuric acid, proceed to the next step.

Allow the filtrate or reaction mixture to cool to room temperature.

Add hot methanol or ethanol to the cooled mixture to precipitate the crude product.[1]

Filter the solid product and recrystallize from ethanol to obtain pure 4-hydroxy-6-

methylcoumarin.

Dry the product under vacuum and characterize it to confirm its structure.

Step 2: Synthesis of 4-Hydroxy-6-methyl-3-
nitrocoumarin
This protocol adapts a standard procedure for the nitration of 4-hydroxycoumarins.[2]

Materials:

4-Hydroxy-6-methylcoumarin (from Step 1) (20 mmol)

Glacial Acetic Acid (60 mL)

Sodium nitrite (NaNO₂) (0.2 mmol)

Concentrated Nitric Acid (HNO₃, 70%) (3 mL)

Hexane
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Procedure:

Dissolve 4-hydroxy-6-methylcoumarin (20 mmol) in glacial acetic acid (60 mL) in a round-

bottom flask.

Add a catalytic amount of sodium nitrite (0.2 mmol) to the solution.[2]

Slowly add concentrated nitric acid (3 mL) dropwise to the mixture while stirring.

Stir the reaction for 10 minutes at room temperature.

Heat the flask in an oil bath to 60°C and maintain for 1 hour.[2]

Allow the reaction mixture to cool to room temperature, during which the product should

crystallize out of the solution.

Filter the resulting suspension to collect the crystals.

Wash the collected solid with cold hexane and dry to afford 4-hydroxy-6-methyl-3-

nitrocoumarin as a solid.

Step 3: Synthesis of 4-Chloro-6-methyl-3-nitrocoumarin
This final step involves the conversion of the 4-hydroxy group to a chloro group, a common

transformation for which phosphorus oxychloride is an effective reagent.[3]

Materials:

4-Hydroxy-6-methyl-3-nitrocoumarin (from Step 2) (15 mmol)

Phosphorus oxychloride (POCl₃) (30 mL)

N,N-Dimethylformamide (DMF) (catalytic amount, optional)

Crushed ice

Dichloromethane or Ethyl Acetate (for extraction)

Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate

Procedure:

In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard

tube, add 4-hydroxy-6-methyl-3-nitrocoumarin (15 mmol) and phosphorus oxychloride (30

mL).

A catalytic amount of DMF can be added to facilitate the reaction.

Gently reflux the mixture for 1 hour. Monitor the reaction by TLC until the starting material

is consumed.

After completion, cool the reaction mixture to room temperature.

Very carefully and slowly, pour the cooled reaction mixture onto a large beaker of crushed

ice with constant stirring in a fume hood. This is a highly exothermic reaction.

A precipitate of the crude product should form. Stir until all the ice has melted.

Filter the solid product and wash thoroughly with cold water.

Alternatively, extract the product from the aqueous mixture using dichloromethane or ethyl

acetate (3 x 50 mL).

Combine the organic layers and wash with a saturated sodium bicarbonate solution to

neutralize any remaining acid, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent

under reduced pressure to yield crude 4-Chloro-6-methyl-3-nitrocoumarin.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl

acetate/hexane mixture).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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